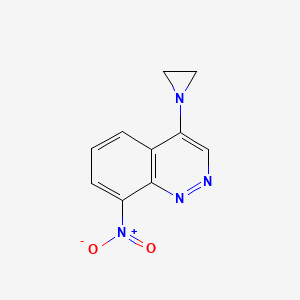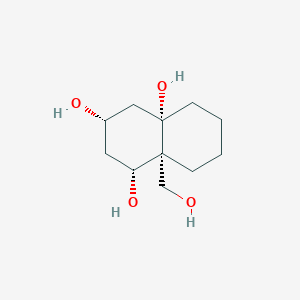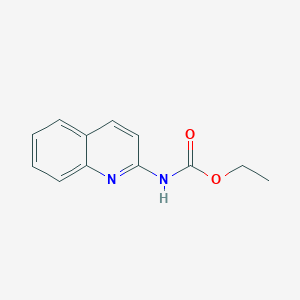![molecular formula C13H21NSi B11887327 Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]- CAS No. 110561-51-8](/img/structure/B11887327.png)
Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Trimethylsilyl)methyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that features a tetrahydroisoquinoline core with a trimethylsilyl group attached to a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trimethylsilyl)methyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with a trimethylsilylating agent. One common method is the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the product can be achieved through standard techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((Trimethylsilyl)methyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield fully saturated isoquinoline derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce fully saturated isoquinoline compounds.
Scientific Research Applications
2-((Trimethylsilyl)methyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Trimethylsilyl)methyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethanol: Another compound with a trimethylsilyl group, used in similar synthetic applications.
Trimethylsilylacetylene: Used in Sonogashira couplings as a protected alkyne.
Trimethylsilyl chloride: A common trimethylsilylating agent used in organic synthesis.
Uniqueness
2-((Trimethylsilyl)methyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts specific chemical and biological properties. The presence of the trimethylsilyl group further enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
110561-51-8 |
|---|---|
Molecular Formula |
C13H21NSi |
Molecular Weight |
219.40 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-ylmethyl(trimethyl)silane |
InChI |
InChI=1S/C13H21NSi/c1-15(2,3)11-14-9-8-12-6-4-5-7-13(12)10-14/h4-7H,8-11H2,1-3H3 |
InChI Key |
AQEBOXHAOZRWMP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CN1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11887272.png)
![5-Phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11887276.png)

![Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B11887286.png)
![2H-Naphtho[1,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B11887291.png)
![Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride](/img/structure/B11887297.png)

![7-Chloro-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B11887312.png)



